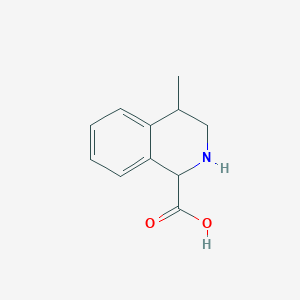

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and significant pharmacological potential. This compound is a structural analog of phenylalanine and is characterized by the presence of a carboxylic acid group at the first position and a methyl group at the fourth position of the tetrahydroisoquinoline ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form tetrahydroisoquinoline derivatives . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its derivatives have been explored for their potential as neuroprotective agents and antidepressants . For instance, compounds derived from this structure have shown promise in modulating neurotransmitter systems, which are vital in managing conditions like depression and anxiety .

Case Study: Antimalarial Activity

Research has demonstrated that analogues of this compound exhibit potent antimalarial properties. A study focused on the structure-activity relationship (SAR) of these compounds revealed their effectiveness against resistant strains of Plasmodium falciparum, highlighting their potential as therapeutic agents against malaria .

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmitter systems and their implications in various mental health disorders. Studies have indicated that it can influence the activity of specific receptors involved in mood regulation and cognition. This research is critical for developing new treatments for psychiatric conditions .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. It enables chemists to construct complex molecular architectures that may lead to the discovery of new drugs or therapeutic agents. Its ability to undergo various chemical transformations makes it an essential tool in synthetic chemistry .

Table 1: Key Transformations Involving this compound

| Reaction Type | Description |

|---|---|

| Alkylation | Introduction of alkyl groups to enhance biological activity |

| Acylation | Formation of amides and esters to modify solubility and receptor binding |

| Reduction | Conversion of carbonyl groups to alcohols for increased reactivity |

| Functional Group Interconversion | Transformation between different functional groups to optimize pharmacological properties |

Biochemical Applications

In biochemical research, this compound is employed to design enzyme inhibitors. These inhibitors are crucial for treating diseases linked to enzyme dysfunctions such as cancer and metabolic disorders. The compound's structural features allow it to interact effectively with enzyme active sites .

Case Study: Enzyme Inhibition

A notable application is its role in inhibiting New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance. Compounds based on this structure have shown efficacy in overcoming resistance mechanisms in bacteria by targeting this enzyme .

Material Science

The compound is also investigated for its potential applications in material science. Researchers are exploring its use in developing new materials with specific properties suitable for sensors and electronic devices. Its unique chemical structure allows for modifications that can enhance material performance .

Wirkmechanismus

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) and scavenge free radicals, which contributes to its neuroprotective effects. Additionally, it antagonizes the glutamatergic system, providing protection against excitotoxicity .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family with diverse biological activities.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine with significant biological activity

Uniqueness: 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MAO and scavenge free radicals makes it a valuable compound in neuroprotection and therapeutic research .

Biologische Aktivität

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (MTHIQCA) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered interest due to its diverse biological activities and potential pharmacological applications. This article explores the biological activity of MTHIQCA, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

MTHIQCA is characterized by a tetrahydroisoquinoline core with a carboxylic acid group at the first position and a methyl group at the fourth position. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₂ |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 1367666-46-3 |

| Solubility | Soluble in water |

MTHIQCA exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, contributing to neuroprotective effects .

- Antineuroinflammatory Effects : MTHIQCA demonstrates potential as an antineuroinflammatory agent, making it a candidate for treating neurodegenerative diseases .

Biochemical Pathways

MTHIQCA influences various biochemical pathways, particularly those associated with neuroprotection and inflammation. It has been implicated in:

- Neurotransmitter Regulation : By inhibiting MAO-A and MAO-B, MTHIQCA increases the availability of monoamines in synaptic clefts, potentially improving mood and cognitive functions .

- Cellular Apoptosis : Research indicates that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells by interacting with Bcl-2 family proteins, which are critical in regulating cell death .

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective properties of THIQ derivatives, MTHIQCA was found to significantly reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents . The compound demonstrated a dose-dependent increase in cell viability.

- Anticancer Activity : A series of THIQ derivatives were tested for their anti-proliferative effects against various cancer cell lines. MTHIQCA showed promising results against Jurkat cells, inducing apoptosis through caspase-3 activation .

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-6-12-10(11(13)14)9-5-3-2-4-8(7)9/h2-5,7,10,12H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBHFHLAOCEXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C2=CC=CC=C12)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.